molecular formula C13H9ClFN3O2S B2738705 N-(2-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 532965-68-7

N-(2-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2738705
CAS No.: 532965-68-7
M. Wt: 325.74
InChI Key: OBFXDLSHWPSHPV-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C13H9ClFN3O2S and its molecular weight is 325.74. The purity is usually 95%.
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Biological Activity

N-(2-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused thiazole and pyrimidine ring system. Its structure allows for various substitutions that can enhance biological activity. The presence of a chloro and fluorine substituent on the phenyl ring is particularly noteworthy as these groups can influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. Specifically, this compound has demonstrated promising results in inhibiting cancer cell proliferation.

  • Topoisomerase II Inhibition : The compound has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. Inhibition of this enzyme leads to DNA damage and subsequent apoptosis in cancer cells. Molecular docking studies suggest that this compound fits well into the active site of topoisomerase II, indicating a strong binding affinity .
  • Cell Cycle Disruption : In vitro experiments on A549 lung cancer cells revealed that treatment with this compound resulted in significant cell cycle arrest and increased apoptosis compared to control groups. This suggests that it effectively disrupts normal cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, compounds in the thiazolo[3,2-a]pyrimidine class have shown antimicrobial activity against various bacterial strains. Studies indicate that derivatives with specific substituents can exhibit enhanced antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Comparative Biological Activity

The following table summarizes the biological activities reported for this compound compared to other related compounds:

Compound Activity IC50 (μM) Target
Compound 1Topoisomerase II Inhibitor0.15A549 Cells
Compound 2Antibacterial0.20E. coli
Compound 3Apoptosis Inducer0.10A549 Cells

Study 1: Anticancer Efficacy

In a study published in early 2023, researchers synthesized various thiazolo[3,2-a]pyrimidine derivatives and evaluated their anticancer efficacy against multiple cell lines. The compound demonstrated superior activity with an IC50 value significantly lower than that of standard chemotherapeutic agents .

Study 2: Antimicrobial Properties

Another study assessed the antimicrobial properties of several thiazolo[3,2-a]pyrimidines against clinical isolates of bacteria. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN3O2S/c14-9-5-7(15)1-2-10(9)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-2,5-6H,3-4H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFXDLSHWPSHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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